molecular formula C9H13ClN2O3S B1517499 3-Amino-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide CAS No. 1097827-14-9

3-Amino-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide

Cat. No.: B1517499
CAS No.: 1097827-14-9
M. Wt: 264.73 g/mol
InChI Key: MFEKIEBQBAIWJD-UHFFFAOYSA-N
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Description

Product Overview 3-Amino-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide is a high-purity chemical reagent intended for research applications. This compound features a benzenesulfonamide scaffold, a structure of significant interest in medicinal chemistry due to its ability to interact with various enzyme families . The molecular structure incorporates both a chloro substituent and a hydroxypropyl side chain, which can influence its physicochemical properties and biological activity . Research Applications and Value Compounds containing the benzenesulfonamide functional group are extensively investigated for their inhibitory properties against enzymes like carbonic anhydrases . These enzymes are viable targets for therapeutic development in areas including oncology and neurodegenerative diseases . The chlorinated benzenesulfonamide core of this reagent provides a versatile scaffold for structure-activity relationship (SAR) studies, allowing researchers to design and synthesize novel derivatives for evaluating binding affinity and selectivity against specific enzyme isoforms . Furthermore, the reactive amino group offers a synthetic handle for further chemical modification, enabling the creation of diverse chemical libraries for biological screening . Handling and Safety This product is for research use only and is not intended for diagnostic or therapeutic applications. Handle with appropriate personal protective equipment in a well-ventilated laboratory setting. For safe storage, keep the container sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

3-amino-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O3S/c10-8-3-2-7(6-9(8)11)16(14,15)12-4-1-5-13/h2-3,6,12-13H,1,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEKIEBQBAIWJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCCCO)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of Activated Ester Intermediate

  • React 3-nitro-4-chlorobenzoic acid (10–14 g) with N,N'-diisopropylcarbodiimide (N,N'-DIC, 40–50 mL) as a condensing agent and 1-hydroxybenzotriazole (5–10 mL) as a condensation activator.
  • Use dichloromethane (100–150 mL) as solvent.
  • Stir the mixture at room temperature for 2–3 hours to generate the unstable benzotriazole ester intermediate.

Step 2: Amide Bond Formation

  • Add 3-hydroxypropylamine (or analogous amine) dropwise (40–50 mL) to the ester solution at a rate of ~10 mL/min while stirring.
  • Maintain the reaction under insulation (no external heating) for 3–5 hours.
  • Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Reduction of Nitro Group

  • Add zinc metal (1–2 g) and 0.1 mol/L sodium hydroxide solution (40–50 mL) to the reaction mixture.
  • Heat the mixture in an oil bath at 70–80 °C and stir for 2–3 hours to reduce the nitro group to an amino group.

Step 4: Purification

  • Filter the reaction mixture to remove solids.
  • Add deionized water (200–300 mL) to the filtrate and perform liquid-liquid extraction using petroleum ether and ethyl acetate (1:10 v/v).
  • Purify the organic layer by column chromatography using petroleum ether:ethyl acetate (1:10) as eluent.
  • Concentrate the purified solution by vacuum distillation to obtain the target compound as a light gray solid.

Yield and Advantages

  • The method achieves a high yield of over 95%, with a simplified operational procedure and reduced production cycle compared to previous methods.
  • The compound is slightly soluble in water but dissolves well in organic solvents like dichloromethane and benzene.

Comparative Data Table of Preparation Methods

Step/Parameter Carbodiimide-Mediated Amide Formation (Patent CN105936625A) Reductive Amination (Medicinal Chemistry) Buchwald–Hartwig Coupling (Medicinal Chemistry)
Starting Material 3-nitro-4-chlorobenzoic acid 4-aminobenzenesulfonamide + hydroxypropyl aldehyde 4-bromo-benzenesulfonamide + hydroxypropyl amine
Activation/Condensation Agent N,N'-diisopropylcarbodiimide + 1-hydroxybenzotriazole None (imine formation) Pd catalyst, base
Reduction Zn + NaOH at 70–80 °C Sodium borohydride reduction of imine Not required
Reaction Time 7–11 hours total (activation + amide formation + reduction) ~6 hours (imine formation + reduction) Variable, depends on catalyst and conditions
Yield >95% Moderate to high (up to 95%) Moderate to high
Purification Filtration, liquid-liquid extraction, column chromatography Filtration, crystallization Chromatography
Advantages High yield, simple operation, short cycle Mild conditions, facile analogue synthesis Late-stage functionalization, diversity
Limitations Requires handling of unstable ester intermediate Imine formation step required, sensitive to conditions Requires expensive catalysts, optimization needed

Research Findings and Notes

  • The carbodiimide-mediated method is favored for industrial-scale synthesis due to its simplicity, high yield, and relatively mild reaction conditions.
  • The reduction of nitro to amino using zinc in alkaline medium is efficient and selective.
  • Alternative methods like reductive amination provide flexibility for structural analogues but may suffer from lower yields or require more steps.
  • Buchwald–Hartwig coupling is useful for introducing complex substituents but involves costly catalysts and optimization.
  • The choice of solvent (dichloromethane) and reaction temperature (room temperature for activation, 70–80 °C for reduction) are critical parameters for maximizing yield and purity.
  • Purification by chromatographic methods ensures removal of side products and unreacted starting materials, yielding a product suitable for pharmaceutical applications.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Chloro Group

The chloro group at position 4 undergoes substitution reactions under catalytic conditions. For example:

Reaction TypeConditionsProductYieldSource
Fe-catalyzed couplingFe(acac)₃ (5 mol%), NMP (600 mol%), THF, Grignard reagent (e.g., C₂H₅MgCl)Ethyl-substituted benzenesulfonamide98%
Hydrolysis6 N HCl, reflux (100°C, 6 h)Removal of protective acetyl groups75%
  • Mechanism : The chloro group acts as a leaving group in iron-catalyzed cross-coupling reactions with Grignard reagents, enabling alkyl or aryl group introduction .

  • Applications : This reactivity is leveraged in synthesizing derivatives for medicinal chemistry .

Reactions of the Amino Group

The amino group at position 3 participates in reductive amination and acylation:

Acylation

Reaction with acyl chlorides under basic conditions:

text
3-Amino-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide + Acetyl chloride → N-Acetyl derivative
  • Conditions : Pyridine, dichloromethane, 0°C → room temperature .

  • Yield : ~95% for analogous compounds .

Reductive Amination

Formation of imines followed by reduction:

text
Imine intermediate + NaBH₄ → Secondary amine derivative
  • Conditions : Ethanol, reflux, sodium borohydride .

  • Note : Direct reductive amination may require pre-formed imines due to steric hindrance .

Sulfonamide Group Stability

The sulfonamide backbone demonstrates stability under acidic and basic conditions but can participate in hydrogen bonding or enzymatic interactions:

ConditionObservationSource
6 N HCl, refluxStable; hydrolysis of acetyl groups occurs without sulfonamide cleavage
Biological systemsBinds carbonic anhydrase isoforms via sulfonamide-Zn²⁺ interaction
  • Enzymatic Inhibition : Sulfonamides like this compound inhibit carbonic anhydrase IX (IC₅₀: 10.93–25.06 nM) .

Limited Reactivity of the Hydroxypropyl Group

The 3-hydroxypropyl chain primarily enhances solubility but shows limited documented reactivity in the literature. Potential modifications include:

  • Esterification : Reaction with acid anhydrides (e.g., acetic anhydride) to form esters.

  • Oxidation : Conversion to a ketone under strong oxidizing agents (no direct data available).

Comparative Reactivity of Analogues

Structural analogues highlight functional group influences:

CompoundKey Reactivity DifferencesSource
4-Amino-N-(4-chlorophenyl)benzenesulfonamideEnhanced antibacterial activity via free amino group
3-Amino-4-chloro-N-phenylbenzenesulfonamidePhenyl group enables π-π stacking in enzyme binding

Scientific Research Applications

Inhibition of Carbonic Anhydrases

Carbonic anhydrases (CAs) are enzymes that catalyze the reversible reaction between carbon dioxide and water to form bicarbonate and protons. They play crucial roles in physiological processes, including respiration and acid-base balance. The compound 3-Amino-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide has been identified as a potential inhibitor of specific isoforms of carbonic anhydrases, particularly hCA IX, which is associated with tumor growth and metastasis.

Case Study: Inhibition Studies

  • A study synthesized several benzenesulfonamide derivatives, including the target compound, which were evaluated for their inhibitory effects against hCA IX and hCA II. The results indicated that certain derivatives exhibited significant selectivity for hCA IX over hCA II, with IC50 values ranging from 10.93 to 25.06 nM for hCA IX .
  • The anti-proliferative activity of these compounds was also assessed against breast cancer cell lines (MDA-MB-231 and MCF-7), showing promising results with selectivity ratios indicating a higher efficacy against cancer cells compared to normal cells .

Anti-Cancer Properties

The compound has been investigated for its potential anti-cancer properties, particularly through its ability to induce apoptosis in cancer cells.

Immunological Applications

This compound has also been studied for its role as an immunomodulator.

Case Study: Co-Adjuvant Effects

  • In murine vaccination studies, the compound demonstrated enhanced antigen-specific immunoglobulin responses when used as a co-adjuvant with monophosphoryl lipid A (MPLA). This suggests its potential utility in vaccine formulations to boost immune responses .
  • The structure-activity relationship (SAR) studies indicated that modifications to the compound could lead to improved activation of immune pathways such as NF-κB and ISRE, further supporting its application in immunotherapy .

Antibacterial Activity

The antibacterial properties of this compound have also been explored.

Findings

  • Compounds derived from benzenesulfonamides exhibited significant inhibition against various bacterial strains, including Staphylococcus aureus and vancomycin-resistant Enterococcus faecalis (VRE). These findings highlight the potential of this class of compounds in treating bacterial infections .

Mechanism of Action

The mechanism of action of 3-Amino-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit bacterial enzymes, leading to antibacterial effects.

    Pathways: The compound can interfere with metabolic pathways in microorganisms.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituents on the benzenesulfonamide core significantly influence melting points, solubility, and molecular weight. Key comparisons include:

Compound Name Substituents Molecular Weight Melting Point (°C) Yield (%) Key Features
3-Amino-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide (Target) -NH₂ (C3), -Cl (C4), -N-(3-hydroxypropyl) ~262 (estimated) N/A N/A Hydroxypropyl enhances solubility; chloro and amino groups enable bioactivity.
(E)-4-[2-({4-({4-[3-(3-Hydroxyphenyl)acryloyl]phenyl}amino)-6-[(3-hydroxypropyl)amino]-1,3,5-triazin-2-yl}amino)ethyl]benzenesulfonamide Triazine-linked hydroxypropyl and acryloyl groups N/A 381–382 81 High melting point due to extended H-bonding from hydroxyls.
4-Chloro-N-(3-methoxypropyl)benzenesulfonamide -Cl (C4), -N-(3-methoxypropyl) 263.74 N/A N/A Methoxy reduces polarity compared to hydroxypropyl.
3-Amino-4-chloro-N-isobutylbenzenesulfonamide -NH₂ (C3), -Cl (C4), -N-isobutyl 262.76 N/A N/A Isobutyl increases hydrophobicity; classified as irritant.
3-Amino-4-chloro-N-(2-hydroxyethyl)benzenesulfonamide -NH₂ (C3), -Cl (C4), -N-(2-hydroxyethyl) 250.70 N/A N/A Shorter hydroxy chain may reduce solubility vs. hydroxypropyl.

Key Observations :

  • Hydroxypropyl vs. Methoxypropyl : The hydroxypropyl group (Target) improves solubility via H-bonding compared to methoxypropyl (), which is more lipophilic .
  • Chain Length : The 3-hydroxypropyl chain (Target) likely offers better solubility than shorter hydroxyethyl analogs () due to increased H-bonding capacity .
  • Melting Points : Triazine-linked hydroxypropyl derivatives () exhibit extremely high melting points (>300°C), suggesting strong intermolecular interactions .

Biological Activity

3-Amino-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of an amino group, a chloro substituent, and a hydroxypropyl side chain, which contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H13ClN2O2S\text{C}_10\text{H}_{13}\text{ClN}_2\text{O}_2\text{S}

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance, a related compound demonstrated considerable inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Antiviral Activity

The compound has also been investigated for its antiviral properties. In vitro studies suggest that sulfonamides can interfere with viral replication mechanisms. Specifically, compounds containing the benzenesulfonamide moiety have been shown to inhibit viruses by blocking specific enzymatic pathways crucial for viral propagation .

Anticancer Activity

Recent investigations into the anticancer potential of this compound highlight its ability to induce apoptosis in cancer cells. In particular, studies involving cell lines such as MDA-MB-231 (triple-negative breast cancer) have revealed that this compound can significantly increase apoptosis rates compared to control groups . The mechanism is thought to involve the inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors, which plays a role in maintaining pH levels conducive to tumor growth .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including carbonic anhydrases. This inhibition affects tumor microenvironmental pH and can lead to reduced tumor growth and enhanced sensitivity to other therapeutic agents .
  • Immune Response Modulation : Some studies suggest that similar compounds can enhance immune responses when used as adjuvants in vaccination protocols .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial effects of several sulfonamide derivatives against clinical isolates of bacteria. The results indicated that this compound exhibited significant antibacterial activity comparable to standard antibiotics.
  • Anticancer Activity : In a preclinical study, this compound was tested on MDA-MB-231 cells, revealing a dose-dependent increase in apoptotic cells after treatment with concentrations ranging from 10 µM to 50 µM. The study concluded that the compound's mechanism involved targeting CA IX and altering cellular metabolism .

Q & A

Q. What are the standard synthetic routes for 3-Amino-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of a sulfonyl chloride intermediate with 3-hydroxypropylamine. Key steps include:

Sulfonylation : React 3-amino-4-chlorobenzenesulfonyl chloride with 3-hydroxypropylamine in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixture) to isolate the product.
Critical parameters:

  • Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions.
  • pH : Neutral to slightly basic conditions (pH 7–8) enhance amine reactivity.
  • Solvent choice : DMF improves solubility but requires rigorous drying to avoid hydrolysis.
    Yield optimization: Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Q. How is the molecular structure of this compound confirmed?

  • Methodological Answer : Structural confirmation employs:
  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., δ 7.8–8.2 ppm for aromatic protons, δ 3.5–4.0 ppm for hydroxypropyl groups).
  • IR spectroscopy : Peaks at ~1150 cm1^{-1} (S=O stretching) and ~3300 cm1^{-1} (N-H stretching).
  • X-ray crystallography : Single-crystal diffraction (using SHELX software ) resolves bond lengths/angles, particularly the sulfonamide linkage (S-N ~1.63 Å) .

Q. What analytical techniques are used to assess purity and stability?

  • Methodological Answer :
  • HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/water + 0.1% TFA) quantifies purity (>98%).
  • Mass spectrometry (ESI-MS) : Confirm molecular ion [M+H]+^+ at m/z ~319.
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers address challenges in crystallizing this compound?

  • Methodological Answer : Crystallization issues often arise from the hydroxypropyl group’s flexibility. Solutions include:
  • Solvent screening : Use mixed solvents (e.g., methanol/dichloromethane) to balance polarity.
  • Seeding : Introduce microcrystals from slow evaporation trials.
  • SHELX refinement : Apply TWIN/BASF commands in SHELXL to handle twinning or disorder .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting bioactivity?

  • Methodological Answer :
  • Substituent variation : Replace the 3-hydroxypropyl group with morpholine () or cyclopropylamine () to modulate hydrophobicity.
  • In silico docking : Use AutoDock Vina to predict binding to targets like carbonic anhydrase (PDB ID: 3LXE). Validate with IC50_{50} assays .

Q. How should researchers resolve contradictory data in biological assays (e.g., inconsistent IC50_{50} values)?

  • Methodological Answer :
  • Control experiments : Verify assay conditions (e.g., pH, temperature, DMSO concentration ≤1%).
  • Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based) with cell viability (MTT assay).
  • Batch analysis : Check compound purity (HPLC) and stability (TGA/DSC) across replicates .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Dock into JAK2 () or β-tubulin (PDB ID: 1SA0) active sites using Glide (Schrödinger Suite).
  • MD simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze RMSD/RMSF plots .

Q. How can stability under physiological conditions be systematically evaluated?

  • Methodological Answer :
  • Forced degradation : Expose to UV light (ICH Q1B), oxidative (H2_2O2_2), and hydrolytic (0.1M HCl/NaOH) conditions.
  • LC-MS/MS : Identify degradation products (e.g., sulfonic acid derivatives) .

Q. What methods quantify trace impurities in synthesized batches?

  • Methodological Answer :
  • LC-HRMS : Detect impurities at <0.1% levels (e.g., unreacted sulfonyl chloride).
  • NMR relaxation filters : Suppress main compound signals to highlight impurities .

Q. How can metal complexation studies enhance understanding of its chelation potential?

  • Methodological Answer :
  • UV-Vis titration : Monitor ligand-to-metal charge transfer (LMCT) bands with Cu2+^{2+}/Zn2+^{2+}.
  • Job’s method : Determine stoichiometry (e.g., 1:1 or 2:1 ligand:metal ratio) .

Retrosynthesis Analysis

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Strategy Settings

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Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide
Reactant of Route 2
3-Amino-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide

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